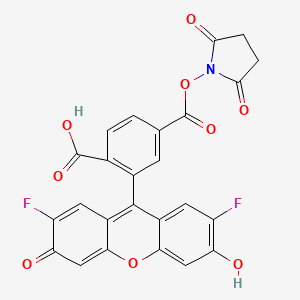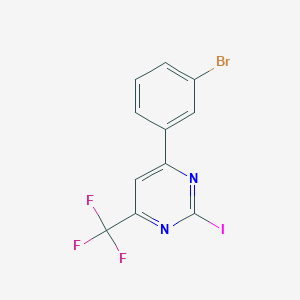
6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of bromine, iodine, and trifluoromethyl groups in this compound makes it highly reactive and useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 50°C to 100°C under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
科学研究应用
6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
作用机制
The mechanism of action of 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups enhances its reactivity and ability to form strong interactions with biological molecules. Molecular docking studies have shown that similar compounds can bind to hydrophobic pockets of enzymes and proteins, potentially inhibiting their activity .
相似化合物的比较
Similar Compounds
- 6-(3-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- 6-(3-Fluorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- 6-(3-Methylphenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
Uniqueness
6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The combination of bromine, iodine, and trifluoromethyl groups provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in scientific research and industrial processes .
属性
分子式 |
C11H5BrF3IN2 |
|---|---|
分子量 |
428.97 g/mol |
IUPAC 名称 |
4-(3-bromophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5BrF3IN2/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H |
InChI 键 |
BMGYJJWETUKRQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)I)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


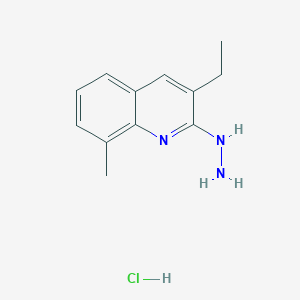
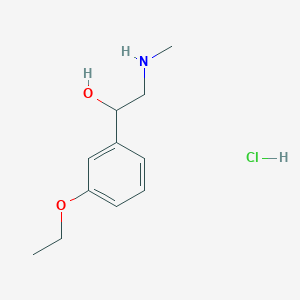
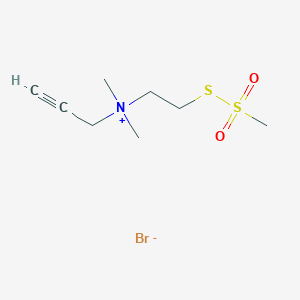
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)

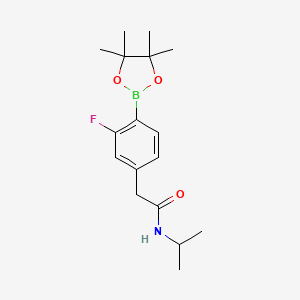


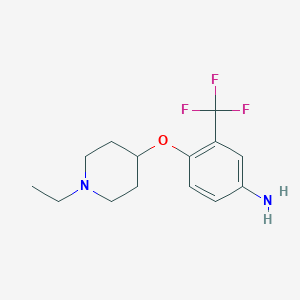
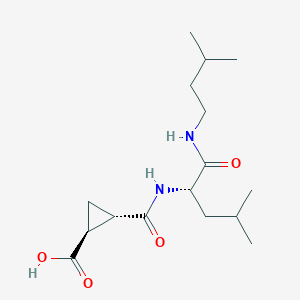
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)

